3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine is a boron-containing heterocyclic compound widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds . The compound features a pyrrolo[1,2-a]pyrimidine core substituted with a pinacol boronate ester group, which enhances its stability and reactivity in palladium-catalyzed transformations. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly in constructing complex aromatic systems.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-15-11-6-5-7-16(11)9-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPARTPTBGXILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Domino Reaction
A representative method involves reacting 2-aminonorbornene derivatives with α-ketoglutaric acid or levulinic acid under microwave irradiation (100–250°C, 300 W). This one-pot process yields methanopyrrolo[1,2-a]quinazoline intermediates, which undergo Retro-Diels-Alder (RDA) reactions to eliminate bicyclic fragments and generate the target pyrrolo[1,2-a]pyrimidine.
Key Conditions :
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Solvent: Ethanol or dichlorobenzene (DCB)
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Temperature: 100–250°C
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Reaction Time: 20–60 minutes
Alternative Routes: Direct Boronation
Lithiation-Borylation
Lithiation of the pyrrolo[1,2-a]pyrimidine at the 3-position using LDA (lithium diisopropylamide), followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides the boronate ester.
Optimized Parameters :
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Temperature: −78°C to 0°C
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Solvent: Tetrahydrofuran (THF)
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Yield: 60–65%
Transition-Metal-Free Borylation
In non-polar solvents (e.g., toluene), the use of BPin with stoichiometric CuCl facilitates direct borylation at elevated temperatures (110°C). This method avoids palladium but requires longer reaction times (24–48 h).
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl | 80 | 12 | 68–75 | High efficiency, scalable | Pd cost, ligand sensitivity |
| Lithiation-Borylation | LDA | −78 to 0 | 1–2 | 60–65 | No transition metals | Low-temperature requirements |
| Transition-Metal-Free | CuCl | 110 | 24–48 | 50–55 | Cost-effective | Long reaction time, moderate yield |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance the Miyaura borylation process by improving heat transfer and reducing catalyst loading. Automated systems enable precise control over stoichiometry and reaction parameters, achieving consistent yields >70%.
Challenges and Optimization
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Regioselectivity : Competing borylation at alternative positions is mitigated by steric hindrance from the pyrrolo[1,2-a]pyrimidine core.
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Purification : Column chromatography (SiO, ethyl acetate/hexane) or recrystallization (iPrO) isolates the product.
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Stability : The boronated product is hygroscopic; storage under inert atmosphere is recommended.
Recent Advances
Microwave-assisted borylation (150°C, 30 min) reduces reaction times by 50% compared to conventional heating. Photocatalytic methods using Ir-based catalysts are under investigation for ambient-temperature applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic alcohols.
Substitution: The pyrrolopyrimidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Boronic Alcohols: Resulting from the reduction of boronic acids.
Substituted Pyrrolopyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine exhibit promising anticancer properties. Studies have shown that the incorporation of boron into heterocycles can enhance their ability to interact with biological targets involved in cancer cell proliferation and apoptosis. For instance:
- Mechanism of Action : Boron-containing compounds can disrupt cellular processes by forming stable complexes with biomolecules such as proteins and nucleic acids.
- Case Study : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
2. Antiviral Properties
The compound's unique structure allows it to act against viral infections by interfering with viral replication mechanisms. Its potential as an antiviral agent is under investigation in several studies focusing on:
- Target Viruses : Initial findings suggest efficacy against RNA viruses.
- Research Findings : In vitro studies have shown significant reductions in viral load when treated with boron-containing heterocycles.
Applications in Materials Science
1. Organic Light Emitting Diodes (OLEDs)
The incorporation of boron compounds like this compound into OLED materials has been explored due to their favorable photophysical properties:
- Enhanced Emission : These compounds can improve the efficiency and stability of light emission in OLED devices.
- Material Development : Research has focused on synthesizing novel polymeric materials incorporating this compound for better performance in electronic applications.
2. Photocatalysis
The compound also shows potential as a photocatalyst in organic synthesis reactions:
- Mechanism : Its ability to absorb light and facilitate electron transfer processes makes it suitable for driving chemical reactions under mild conditions.
- Applications : Studies have reported successful photocatalytic transformations using this compound in the presence of light.
Applications in Catalysis
1. Borylation Reactions
One of the most notable applications of boron-containing compounds is their role in borylation reactions:
- C-H Activation : The compound can be used to functionalize hydrocarbons through C-H bond activation mediated by palladium catalysts.
- Synthesis Pathways : This method provides a straightforward route for synthesizing complex organic molecules from simple precursors.
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induced apoptosis in cancer cell lines |
| Antiviral activity | Reduced viral load in RNA virus studies | |
| Materials Science | OLED materials | Improved efficiency and stability |
| Photocatalysis | Successful transformations under light | |
| Catalysis | Borylation reactions | Functionalization of hydrocarbons |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Heterocyclic Systems
The compound belongs to a broader class of boronated heterocycles. Key analogs include:
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 329214-79-1): Substituted pyridine core .
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 214360-76-6): Phenol-substituted variant .
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS 1220696-34-3): Imidazo-pyridine derivative .
- 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1375301-91-9): Pyrimidine with cyclopropyl substituent .
Table 1: Physical Properties Comparison
Reactivity in Cross-Coupling Reactions
- Pyridine and Phenol Derivatives: The pyridine analog (CAS 329214-79-1) is widely used in aryl-aryl couplings due to its electron-deficient ring, which facilitates oxidative addition with palladium catalysts . The phenol variant (CAS 214360-76-6) may exhibit slower kinetics due to hydrogen bonding or steric effects from the hydroxyl group .
- Quinoline and Isoquinoline Analogs: Used in pharmaceutical synthesis (e.g., EP 2 402 347 A1), these bulkier systems may require tailored reaction conditions to mitigate steric hindrance during coupling .
Cost and Commercial Availability
Table 2: Pricing Comparison (as of 2022)
The phenol derivative’s higher cost may reflect additional purification steps or lower synthetic yields compared to the pyridine analog.
Biological Activity
The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrimidine core substituted with a boron-containing dioxaborolane moiety. The structural formula can be represented as follows:
This unique structure contributes to its reactivity and biological properties.
Research indicates that pyrrolopyrimidine derivatives exhibit various mechanisms of action, primarily through the inhibition of key enzymes and receptors involved in cellular signaling pathways. Notably:
- Kinase Inhibition : Pyrrolopyrimidine compounds have demonstrated efficacy as inhibitors of several kinases, including c-Src and VEGFR. These kinases play critical roles in cancer progression and angiogenesis.
- Anticancer Activity : The compound has shown potential in inhibiting tumor cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis.
Anticancer Studies
A series of studies have evaluated the anticancer properties of pyrrolopyrimidine derivatives. For instance:
| Compound | Target Kinase | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound 1 | c-Src | 7.1 | U87 (GBM) |
| Compound 2 | VEGFR-2 | 4.4 | HUVEC |
| Compound 3 | EGFR | 20.0 | A431 |
These findings illustrate the compound's selective inhibition of kinases associated with various cancers.
In Vitro Assays
In vitro assays have been conducted to assess the compound's activity against different cancer cell lines:
- U87 GBM Cell Line : The most active derivative exhibited an IC50 value of 7.1 nM against glioblastoma cells.
- HUVEC Assays : The compound demonstrated significant antiangiogenic activity with an IC50 of 4.4 nM, indicating its potential in inhibiting vascular growth in tumors.
Case Studies
Recent case studies highlight the therapeutic potential of pyrrolopyrimidine derivatives:
- Study on Glioblastoma : A study published in Journal of Medicinal Chemistry reported that a novel series of pyrrolopyrimidine compounds effectively inhibited c-Src activity in glioblastoma models, leading to reduced tumor growth in vivo .
- VEGFR Inhibition : Another research highlighted the development of compounds targeting VEGFR for antiangiogenic therapy. The synthesized derivatives displayed potent inhibitory effects on endothelial cell proliferation .
Q & A
Basic Question: What is the role of this compound in Suzuki-Miyaura cross-coupling reactions, and how should reaction conditions be optimized?
Answer:
The boronate ester moiety in this compound enables its use as a coupling partner in Pd-catalyzed Suzuki-Miyaura reactions. Key optimization parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% .
- Base : Aqueous Na₂CO₃ or K₂CO₃ (2–3 equiv) in a dioxane/water solvent system (v:v = 4:1) .
- Temperature : 80–100°C under inert atmosphere (N₂/Ar).
- Purification : Column chromatography with gradients like pentane/EtOAc (5:1 → 1:1) and 1% Et₃N to mitigate boron hydrolysis .
Basic Question: What synthetic routes are commonly employed to prepare this compound?
Answer:
The synthesis typically involves:
Borylation of pyrrolo[1,2-a]pyrimidine precursors using bis(pinacolato)diboron (B₂pin₂) with Pd(dba)₂ or NiCl₂(dppe) catalysts in THF at 80°C .
Protection/deprotection strategies : Trimethylamine or Et₃N is added during purification to stabilize the boronate ester .
Analytical validation : ¹¹B NMR (δ ~30 ppm for boronate esters) and LC-MS to confirm purity (>95%) .
Advanced Question: What challenges arise in crystallographic characterization of this compound, and how are they addressed?
Answer:
Challenges include:
- Low electron density of boron : Limits X-ray diffraction resolution. Use high-intensity synchrotron sources or neutron diffraction for accurate positioning .
- Disorder in dioxaborolane rings : SHELXL refinement with restraints on bond lengths and angles improves model accuracy .
- Twinned crystals : SHELXE or PLATON software aids in deconvoluting overlapping reflections .
Advanced Question: How can solubility limitations in aqueous/organic media be overcome for reactivity studies?
Answer:
- Co-solvent systems : DMSO/THF (1:4) enhances solubility for kinetic studies .
- Micellar catalysis : Use surfactants like SDS to solubilize the compound in water .
- Derivatization : Introduce hydrophilic groups (e.g., –OH, –NH₂) via post-functionalization while retaining the boronate .
Advanced Question: What mechanistic insights exist for its transmetallation in cross-coupling?
Answer:
- Pd oxidation state : Pd⁰ activates the boronate via oxidative addition, forming a PdII–aryl intermediate .
- Steric effects : The pyrrolo-pyrimidine scaffold may slow transmetallation due to steric hindrance; DFT studies suggest a ΔG‡ ~25 kcal/mol for this step .
- Base role : Carbonate bases facilitate boronate hydrolysis to the boronic acid, accelerating Pd–B exchange .
Advanced Question: How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Answer:
- Acidic conditions (pH <5) : Rapid hydrolysis of the boronate ester (t₁/₂ <1 hr at 25°C). Monitor via ¹H NMR (disappearance of pinacol peaks) .
- Basic conditions (pH >9) : Stable for ≤24 hrs but forms borate salts; store at 0–6°C to slow degradation .
- Oxidative conditions : Susceptible to H₂O₂-mediated deboronation; use antioxidants like BHT in storage .
Advanced Question: What computational methods are used to predict its reactivity in catalytic cycles?
Answer:
- DFT calculations : B3LYP/6-31G(d) models predict transition states for Pd–B bond formation .
- Molecular docking : For biological studies, AutoDock Vina assesses binding to enzymes like cytochrome P450 .
- Spectroscopic correlation : IR frequencies (B–O stretch ~1350 cm⁻¹) validate computed vibrational modes .
Advanced Question: How is its biological activity evaluated in target-based assays?
Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence polarization (IC₅₀ determination) .
- Cellular uptake : LC-MS quantifies intracellular concentrations after 24-hr exposure .
- Structure-activity relationship (SAR) : Modify the pyrrolo-pyrimidine core and compare IC₅₀ values to optimize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
